细胞抑素

描述

Total Synthesis and Evaluation of Cytostatin

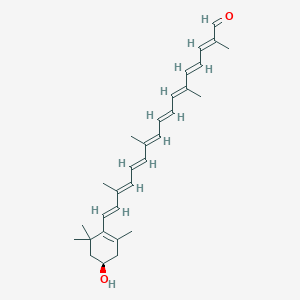

Synthesis Analysis Cytostatin, a member of the fostriecin family, has been synthesized through a convergent approach that involved a key epoxide-opening reaction. This method allowed for the joining of two stereotriad units and the late-stage stereoselective installation of a sensitive (Z,Z,E)-triene. The synthesis provided access to various stereoisomers of cytostatin, which helped confirm the relative and absolute stereochemistry of the natural product. The importance of the C10-methyl and C11-hydroxy groups for potent PP2A inhibition was demonstrated by the reduced activity of the cytostatin diastereomers .

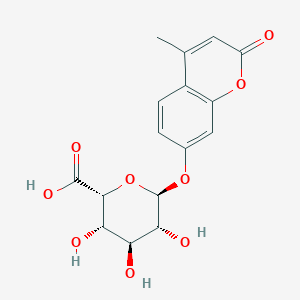

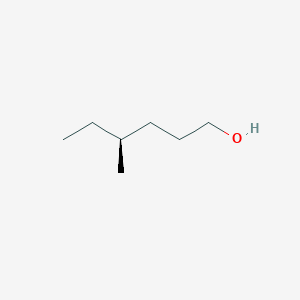

Molecular Structure Analysis The structure of cytostatin includes an alpha,beta-unsaturated lactone group, a phosphate, and a (Z,Z,E)-triene subunit, along with six stereocenters. The stereochemistry at C-4, C-5, C-9, and C-10 was established using the Evans syn-aldol reaction, while C-6 was introduced via Evans asymmetric alkylation. The stereocenter at C-11 was established by an asymmetric reduction. The (Z,Z,E)-triene was synthesized through a Stille coupling .

Chemical Reactions Analysis The synthesis of cytostatin involved several key reactions, including nucleophilic addition of a functionalized organolithium to an aldehyde to form the C8–C9 bond. The phosphate group was temporarily protected using a base-labile 9-fluorenylmethyl group, which was cleanly cleaved by triethylamine. The synthesis also featured a Stille coupling to create the (Z,Z,E)-triene .

Physical and Chemical Properties Analysis Cytostatin exhibits cytotoxic and antimetastatic activities, and it is a potent inhibitor of protein phosphatase 2A (PP2A). The alpha,beta-unsaturated lactone, the C-11-hydroxy group, and a fully deprotected phosphate moiety at C-9 are essential for PP2A-inhibitory activity. The triene moiety in the side chain can be replaced with other lipophilic residues with only a moderate decrease in biological activity. Cytostatin is highly selective, not inhibiting other phosphatases such as PP1, VHR, PTP1B, and CD45 .

Biological Evaluation and Case Studies

Case Study Inhibition of Cell Adhesion

Cytostatin was identified as an inhibitor of cell adhesion to components of the extracellular matrix (ECM). It inhibited the adhesion of B16 melanoma cells to laminin and collagen type IV but not to fibronectin. Cytostatin exhibited antimetastatic activity in mice and showed cytotoxic effects .

Case Study Impact on Collagen Synthesis

In an experimental setting, cytostatics, including cytostatin, were shown to impair collagen synthesis in intestinal anastomoses. The effects were more pronounced with intraperitoneal administration compared to intravenous, suggesting a higher risk for anastomotic integrity with the former method .

Case Study Confirmation of Stereostructure

The stereostructure of cytostatin was confirmed through fluorous mixture synthesis of four candidate stereoisomers. By comparing NMR, thin-layer chromatography, and optical rotation data, the correct stereostructure was identified, confirming the 4S,5S,6S,9S,10S,11S configuration .

科学研究应用

合成和结构研究

- 合成方法:细胞抑素因其细胞毒性和抗转移活性而闻名,已成为重要的合成研究课题。一种正式的合成策略涉及通过功能化有机锂与醛的亲核加成来创建 C8-C9 键 (Salit 等人,2008)。

- 全合成和结构分析:抗肿瘤剂细胞抑素的全合成已经实现。这个过程涉及关键的环氧化物开环反应和对映选择性安装敏感的三烯,提供了对细胞抑素生物活性至关重要的结构元素的见解 (Boger 等人,2006)。

生物活性及作用机制

- 抑制细胞粘附:细胞抑素抑制细胞粘附到细胞外基质成分,特别是影响黑色素瘤细胞。这种活性与其作为蛋白磷酸酶 2A (PP2A) 的选择性抑制剂的作用有关,影响细胞粘附动态 (Amemiya 等人,1994),(Kawada 等人,1999)。

- 抗转移和凋亡作用:它表现出抗转移活性并诱导细胞凋亡,其中 α,β-不饱和内酯基团和磷酸盐等关键结构元素对其 PP2A 抑制活性至关重要 (Bialy & Waldmann,2004)。

环境影响研究

- 环境中的存在:包括细胞抑素在内的细胞抑制剂正成为环境污染物,因为它们存在于地表水中并具有潜在的遗传毒性。了解它们的环境归宿和影响,特别是通过先进的分析方法,至关重要 (Kosjek & Heath,2011)。

细胞抑素衍生物和类似物

- 结构类似物研究:对与细胞抑素在结构上相关的化合物福斯特菌素的研究揭示了特定结构特征对 PP2A 抑制的重要性,表明了开发高选择性抑制剂的可能性 (Swingle 等人,2009)。

安全和危害

While specific safety and hazards related to cytostatin were not found in the available sources, it’s important to note that cytostatic agents like cytostatin are typically hazardous due to their inherent activity to inhibit cell growth or proliferation . Therefore, safe handling procedures are crucial when dealing with cytostatic drugs .

属性

IUPAC Name |

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNIEWMPIULRS-PZIWEVEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,5S,6S,7S,8Z,10Z,12E)-7-Hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)